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Introduction

CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a
zwitterionic detergent widely employed in membrane biochemistry for the solubilization and
reconstitution of membrane proteins.[1][2][3] Its structure, which includes a steroid-based
hydrophobic group and a sulfobetaine polar head group, imparts non-denaturing properties,
making it highly effective at preserving the native conformation and functional activity of
solubilized membrane proteins.[1][2] This characteristic is crucial for downstream applications
such as structural studies and functional assays. CHAPSQO's relatively high critical micelle
concentration (CMC) and small micelle size facilitate its removal by methods like dialysis, a key
step in the formation of proteoliposomes.[4]

Proteoliposomes are atrtificially prepared vesicles composed of a lipid bilayer into which purified
membrane proteins are incorporated. They provide a simplified and controlled model system to
study the function of membrane proteins in a near-native lipid environment, isolated from the
complexity of the cellular membrane. This document provides detailed protocols for the
reconstitution of membrane proteins into proteoliposomes using CHAPSO, including
guantitative data and methodologies for key experimental steps.

Properties of CHAPSO Detergent
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A summary of the key physicochemical properties of CHAPSO is presented in the table below.

Property Value References
3-[(3-
Cholamidopropyl)dimethylamm
Full Name ] Propy) Y [2]
onio]-2-hydroxy-1-
propanesulfonate
Molecular Formula Cs2Hs8N20s8S [2]
Molecular Weight 630.9 g/mol [2]
Type Zwitterionic [2]
Appearance White solid [2]
Critical Micelle Concentration
8 mM [21[3][5]1[6]
(CMC)
Aggregation Number 11 [2][6]
Average Micellar Weight ~7000 Da [2][6]

Solubility

Water soluble

[2]

Key Features

Non-denaturing, electrically
neutral, more polar and soluble
than CHAPS

[1](2](6]

Experimental Protocols

The reconstitution of membrane proteins into proteoliposomes using CHAPSO generally

follows a multi-step process: preparation of liposomes, solubilization of the liposomes with

CHAPSO to form mixed micelles, incorporation of the purified membrane protein, and

subsequent removal of the detergent to allow the formation of proteoliposomes.

Materials

e Phospholipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-

palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (POPG) in chloroform)
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e CHAPSO detergent

» Purified membrane protein of interest, solubilized in a suitable buffer containing a minimal
amount of detergent.

» Reconstitution Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM KCI)
o Organic solvent (chloroform)

 Nitrogen gas source

e Vacuum desiccator

o Bath sonicator or extruder with polycarbonate membranes

o Detergent removal system (e.g., dialysis cassettes with a suitable molecular weight cut-off,
Bio-Beads™ SM-2)

o Standard laboratory equipment (glass vials, syringes, etc.)

Protocol 1: Preparation of Unilamellar Liposomes

e Lipid Film Formation:

o In a round-bottom flask or glass vial, mix the desired phospholipids in chloroform. The
choice of lipid composition will depend on the specific membrane protein and experimental
goals.

o Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas.

o To ensure complete removal of the organic solvent, place the flask or vial under high
vacuum for at least 2 hours, or overnight.

e Hydration:

o Hydrate the dried lipid film with the Reconstitution Buffer to a final lipid concentration of 10-
20 mg/mL.
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o Vortex the mixture vigorously for several minutes to form multilamellar vesicles (MLVS).
The solution will appear milky.

e Sizing of Liposomes:

o To obtain unilamellar vesicles of a defined size, subject the MLV suspension to either
sonication or extrusion.

o Sonication: Place the vial in a bath sonicator and sonicate until the solution becomes
clear. This method produces small unilamellar vesicles (SUVS).

o Extrusion (Recommended): Use a mini-extruder with polycarbonate membranes of a
defined pore size (e.g., 100 nm). Pass the hydrated lipid suspension through the
membrane 11-21 times to generate large unilamellar vesicles (LUVs) with a uniform size
distribution.

Protocol 2: Reconstitution of Membrane Protein into
Proteoliposomes

This protocol is based on the principle of detergent-mediated reconstitution, where the protein
is incorporated into lipid-detergent mixed micelles prior to detergent removal.

e Liposome Solubilization:

o To the prepared unilamellar liposome suspension, add a concentrated stock solution of
CHAPSO. The amount of CHAPSO to be added is critical for efficient reconstitution.

o Based on published data, the transition from liposomes to mixed micelles for CHAPSO
begins at a detergent-to-phospholipid molar ratio of 0.21 and is complete at a ratio of 0.74.
[3][5] For optimal reconstitution, it is recommended to add the protein to completely
solubilized micelles.[3][5] Therefore, a CHAPSO-to-lipid molar ratio of at least 0.74 should
be targeted.

o Incubate the mixture at room temperature for 1-2 hours with gentle agitation to ensure
complete solubilization. The solution should become clear.

» Protein Incorporation:
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o Add the purified, detergent-solubilized membrane protein to the lipid-CHAPSO mixed
micelle solution. The desired protein-to-lipid ratio will vary depending on the protein and
the intended application (e.g., 1:50 to 1:1000 w/w).

o Incubate the mixture for 30 minutes to 1 hour at a temperature that is optimal for the
stability of the protein (e.g., 4°C or room temperature).

e Detergent Removal:

o The removal of CHAPSO is essential for the formation of proteoliposomes. Due to its high
CMC, dialysis is an effective method.

o Dialysis: Transfer the protein-lipid-detergent mixture into a dialysis cassette (e.g., 10 kDa
MWCO). Dialyze against a large volume of detergent-free Reconstitution Buffer at 4°C.
Perform several buffer changes over 2-3 days to ensure complete detergent removal.

o Adsorbent Beads: Alternatively, add pre-washed Bio-Beads™ SM-2 to the mixture (e.qg.,
20 mg of beads per mg of CHAPSO). Incubate with gentle rotation at 4°C. Replace the
beads with fresh ones every few hours for a total of 3-4 changes, followed by an overnight
incubation.

e Harvesting Proteoliposomes:
o After detergent removal, the proteoliposome suspension will appear slightly turbid.

o To remove any aggregated protein, centrifuge the suspension at a low speed (e.g., 10,000
x g) for 10 minutes.

o The supernatant containing the proteoliposomes can be collected. For some applications,
the proteoliposomes may be pelleted by ultracentrifugation and resuspended in fresh
buffer.

Characterization of Proteoliposomes

After reconstitution, it is important to characterize the proteoliposomes to confirm successful
protein incorporation and vesicle formation.
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Parameter

Method

Description

Protein Incorporation Efficiency

SDS-PAGE and Densitometry

Run samples of the
proteoliposomes on an SDS-
PAGE gel and stain with
Coomassie Blue or silver stain.
Compare the protein band
intensity to a known amount of
the purified protein to quantify
the amount of incorporated

protein.

Vesicle Size and Homogeneity

Dynamic Light Scattering
(DLS)

DLS measures the size
distribution of the
proteoliposomes in
suspension, confirming their
formation and providing
information on their

homogeneity.

Protein Orientation

Protease Protection Assay or

Antibody Binding Assay

These functional assays can
be used to determine the
orientation of the incorporated

protein within the lipid bilayer.

Functional Activity

Specific Activity Assay

The biological activity of the
reconstituted protein (e.g.,
transport, enzymatic activity)
should be measured to confirm
that it has retained its native

function.

Visualization of Workflows and Concepts
Experimental Workflow for Proteoliposome

Reconstitution

© 2025 BenchChem. All rights reserved.

6/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Liposome Preparation

1. Lipid Film Formation

'
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nilamellar Vesicles
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4. Solubilization with CHAPSO

'

5. Addition of Membrane Protein

'

6. Detergent Removal (Dialysis)

Proteoliposomes

Characterization
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Click to download full resolution via product page

Caption: Workflow for membrane protein reconstitution into proteoliposomes.
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Three-Stage Model of Liposome Solubilization

Liposome

Click to download full resolution via product page

Caption: Stages of liposome solubilization by detergents like CHAPSO.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b1662381#reconstituting-
membrane-proteins-into-proteoliposomes-with-chapso]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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